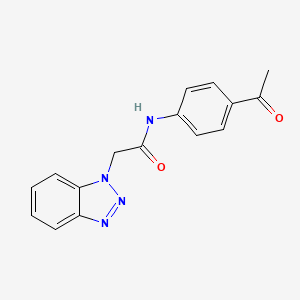

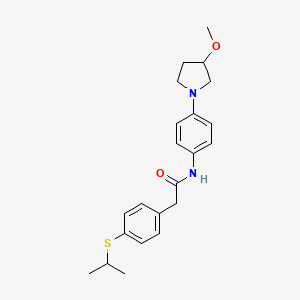

N-(4-acetylphenyl)-2-benzotriazolylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

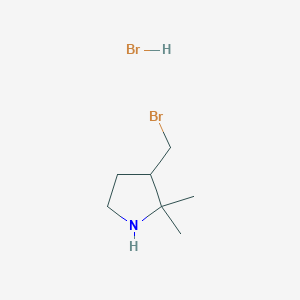

“N-(4-acetylphenyl)-2-benzotriazolylacetamide” is a complex organic compound. It likely contains an acetylphenyl group (a benzene ring with an acetyl group and an amide group attached), and a benzotriazole group (a benzene ring fused to a triazole ring). The exact structure and properties would depend on the specific arrangement of these groups .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like Michael addition or Claisen-Schmidt condensation . These reactions typically involve the reaction of an aromatic compound with a carbonyl compound in the presence of a base .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

Similar compounds can participate in a variety of chemical reactions. For example, they might undergo Michael addition reactions with aromatic alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using a variety of techniques. These might include measuring melting points, determining solubility in various solvents, and performing spectroscopic analysis .科学的研究の応用

Environmental Detection and Removal

Benzotriazole derivatives , including compounds similar to N-(4-acetylphenyl)-2-benzotriazolylacetamide, are widely used as UV light filters in cosmetics and as corrosion inhibitors in various industrial applications. These compounds have been detected in environmental samples, including sediment and sewage sludge. Their presence in the environment raises concerns due to their potential estrogenic activity. Techniques have been developed for their determination in environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), highlighting the importance of monitoring these compounds in environmental health assessments (Zhang et al., 2011).

Corrosion Inhibition

Benzotriazole derivatives are known for their corrosion inhibition properties. Studies have synthesized new heterocyclic benzimidazole derivatives, showcasing their efficacy in protecting carbon steel against corrosion in acidic environments. These findings are crucial for the development of more effective corrosion inhibitors for industrial applications, contributing to material longevity and sustainability (Rouifi et al., 2020).

Antitumor Activities

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has identified compounds with considerable anticancer activity against various cancer cell lines. This suggests the potential therapeutic applications of benzotriazole and benzothiazole derivatives in oncology, providing a basis for the development of new anticancer drugs (Yurttaş et al., 2015).

Synthetic Applications and Materials Science

Synthesis and biological evaluation of N-(4-acetylphenyl)benzene sulphonamide derivatives have demonstrated their potential in creating novel materials with significant in vitro antitumor activity. This research not only contributes to the medicinal chemistry field but also opens up possibilities for these compounds in materials science, particularly in the development of new pharmaceutical formulations (Fahim & Shalaby, 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(4-acetylphenyl)-2-(benzotriazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11(21)12-6-8-13(9-7-12)17-16(22)10-20-15-5-3-2-4-14(15)18-19-20/h2-9H,10H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZYULIXYPMHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-benzotriazolylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2464114.png)

![1-(1,3-benzoxazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B2464116.png)

![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2464118.png)

![N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2464121.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B2464126.png)

![2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2464127.png)